molecular formula C18H27N3O2S B2595038 N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2319809-62-4

N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide

Cat. No. B2595038
CAS RN: 2319809-62-4
M. Wt: 349.49
InChI Key: WIVJYIYZNDBEHH-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as MTDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTDP belongs to the class of diazepane derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Photolysis and Photoaffinity Probes The photolysis of related diazirine compounds, including those with structural similarities to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, has been studied in the context of photoaffinity probes. These studies explore the reactions and intermediates formed during photolysis, providing insights into the utility and limitations of similar compounds in biological systems for obtaining primary sequence data (Platz et al., 1991).

Antiproliferative Effects on Cancer Cells Conformationally rigid analogs of aminopyrazole amide scaffolds, which structurally resemble N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, have been synthesized and studied for their antiproliferative activities against melanoma and hematopoietic cell lines. These compounds have shown competitive antiproliferative activities, suggesting potential applications in cancer research (Kim et al., 2011).

Carboxylic Acid Protection The use of 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids demonstrates another potential application of similar compounds. The related studies investigate the hydrolysis and protective capabilities of these compounds, emphasizing their applicability in organic synthesis and chemical transformations (Yoo et al., 1990).

Metal Carbene Precursors in Synthesis Research into metal carbene precursors has explored the use of diazo compounds related to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide. These studies are significant for understanding the synthetic applications and reactions of such compounds in the presence of metal catalysts (Ren et al., 2017).

Rhodium(II) Carbenes and Asymmetric Synthesis The generation and reactivity of rhodium(II) carbenes from related triazoles have been studied, providing insights into their use in asymmetric synthesis. These compounds demonstrate the potential for the development of novel synthetic methodologies involving carbene intermediates (Zibinsky et al., 2011).

Preferential Crystallization and Receptor Antagonism The synthesis and preferential crystallization of compounds structurally similar to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide have been investigated, highlighting their potential applications in receptor antagonism and pharmaceutical research (Harada et al., 1997).

Bicyclic σ Receptor Ligands Research into bicyclic σ receptor ligands, including compounds with structural similarities to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, has been conducted. These studies focus on the synthesis and biological activity of these ligands, particularly their cytotoxic effects on cancer cells (Geiger et al., 2007).

Electrochemical Properties of Metallophthalocyanines The synthesis and characterization of novel metallophthalocyanines, including compounds related to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, have been explored. This research is valuable for understanding the electrochemical and spectroelectrochemical properties of these compounds (Kantekin et al., 2015).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-23-17-5-3-15(4-6-17)13-19-18(22)21-9-2-8-20(10-11-21)16-7-12-24-14-16/h3-6,16H,2,7-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVJYIYZNDBEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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